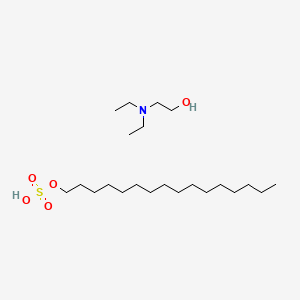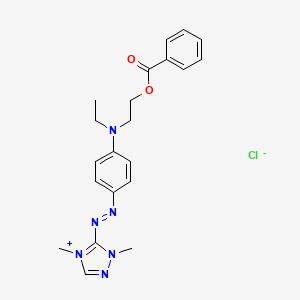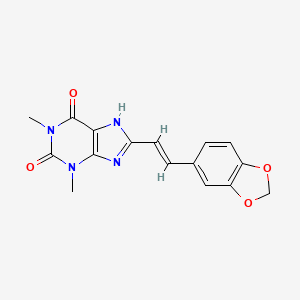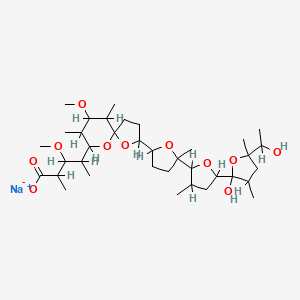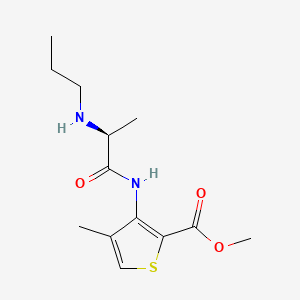
(3R,5S)-Atorvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-Atorvastatin is a chiral compound and a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-Atorvastatin involves several steps, starting from simple organic molecules. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The key steps include the formation of the lactone ring, introduction of the side chain, and resolution of the enantiomers to obtain the (3R,5S) isomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of biocatalysts to enhance the stereoselectivity of the reactions. For example, the use of recombinant keto reductase in the reduction step has been shown to improve the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-Atorvastatin undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Commonly used in the synthesis process to achieve the desired stereochemistry.
Substitution: Used to introduce different substituents on the aromatic ring or side chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.
Scientific Research Applications
(3R,5S)-Atorvastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in preventing neurodegenerative diseases.
Medicine: Widely used in clinical studies to evaluate its efficacy in lowering cholesterol levels and reducing cardiovascular risk.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
(3R,5S)-Atorvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
- Simvastatin
- Lovastatin
- Rosuvastatin
Uniqueness
(3R,5S)-Atorvastatin is unique due to its high potency and long half-life compared to other statins. It has a greater ability to lower LDL cholesterol levels and is effective at lower doses. Additionally, its chiral purity contributes to its efficacy and safety profile .
Properties
| 651770-09-1 | |
Molecular Formula |
C33H35FN2O5 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |
InChI Key |
XUKUURHRXDUEBC-RRPNLBNLSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


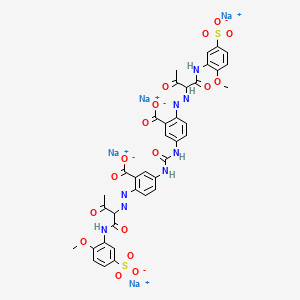



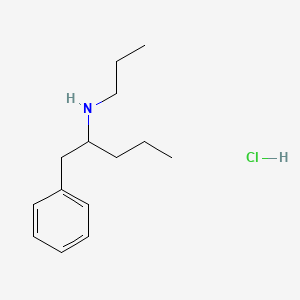
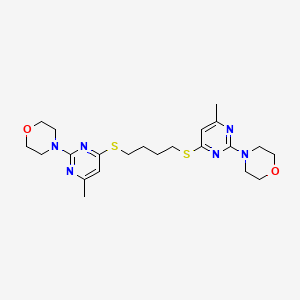
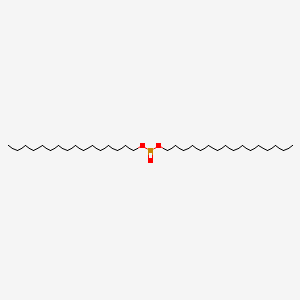
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
